molecular formula C17H19NO3 B12410292 Cox-2-IN-12

Cox-2-IN-12

Cat. No.: B12410292
M. Wt: 285.34 g/mol
InChI Key: VEXOJVXZKCAZML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of computer-aided drug design to identify potential inhibitors, followed by the synthesis of these compounds using standard organic synthesis techniques . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Biological Activity

Cox-2-IN-12 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response and various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and implications in therapeutic applications.

This compound functions by selectively inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 plays a significant role in inflammation, pain modulation, and tumor progression. The inhibition of COX-2 leads to decreased levels of PGE2, thereby reducing inflammation and potentially influencing tumor growth and metastasis.

Key Points:

  • Selective Inhibition: this compound shows a high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-selective NSAIDs.
  • Impact on Signaling Pathways: By inhibiting COX-2, this compound disrupts multiple signaling pathways, including the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines .

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various preclinical studies. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

StudyModelFindings
Mouse model of inflammationReduced edema and inflammatory markers.
In vitro cell culturesDecreased IL-6 and TNF-alpha levels.

2. Antitumor Activity

Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Elevated COX-2 levels are often associated with poor prognosis in cancers such as colorectal and breast cancer.

Case Study:
In a study involving colorectal cancer cell lines, treatment with this compound resulted in:

  • Increased Apoptosis: Enhanced cytochrome c release and activation of caspases.
  • Reduced Proliferation: Significant decrease in cell viability compared to untreated controls .

3. Cardiovascular Implications

While selective COX-2 inhibitors like this compound are designed to reduce gastrointestinal risks, they may pose cardiovascular risks. Studies have shown that prolonged use can lead to increased blood pressure and potential thrombotic events .

Clinical Relevance

This compound's potential as an anti-inflammatory and antitumor agent makes it a candidate for further clinical investigation. Its effectiveness when combined with other therapeutic agents, such as chemotherapeutics, is under exploration.

Clinical Trials:
Recent trials have assessed the efficacy of Cox-2 inhibitors in combination with chemotherapy for advanced non-small cell lung cancer (NSCLC). Results indicated improved overall response rates but raised concerns regarding hematologic toxicities .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

1-benzyl-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H19NO3/c19-15-9-5-4-8-13(15)14-10-16(20)18(17(14)21)11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

VEXOJVXZKCAZML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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